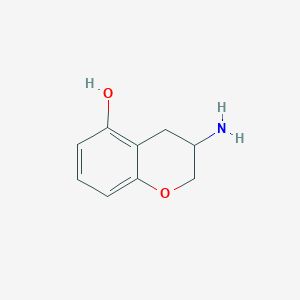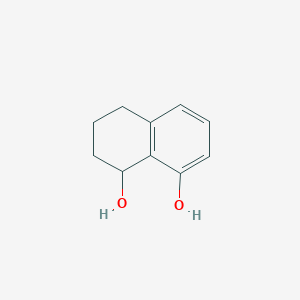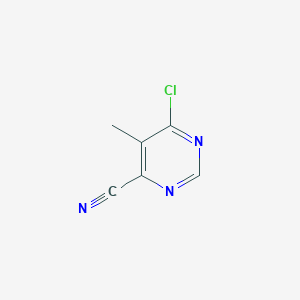
(3R)-3-Hydroxy-3-methyl-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Hydroxy-3-methyl-1H-indol-2-one is a chiral compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. This particular compound is characterized by a hydroxyl group and a methyl group attached to the third carbon of the indole ring, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-3-methyl-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation or other catalytic processes to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to optimize the production process and minimize by-products.
化学反応の分析
Types of Reactions: (3R)-3-Hydroxy-3-methyl-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the indole ring into a more saturated structure.
Substitution: Electrophilic substitution reactions can occur at different positions on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
(3R)-3-Hydroxy-3-methyl-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3R)-3-Hydroxy-3-methyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indole ring play crucial roles in its binding to enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to the observed pharmacological effects.
類似化合物との比較
(3S)-3-Hydroxy-3-methyl-1H-indol-2-one: The enantiomer of the compound, which may have different biological activities.
3-Hydroxy-1H-indol-2-one: Lacks the methyl group, which can affect its chemical and biological properties.
3-Methyl-1H-indol-2-one: Lacks the hydroxyl group, leading to different reactivity and applications.
Uniqueness: (3R)-3-Hydroxy-3-methyl-1H-indol-2-one is unique due to the presence of both the hydroxyl and methyl groups at specific positions on the indole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific studies.
特性
CAS番号 |
16990-74-2 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
(3R)-3-hydroxy-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-9(12)6-4-2-3-5-7(6)10-8(9)11/h2-5,12H,1H3,(H,10,11)/t9-/m1/s1 |
InChIキー |
XCHBYBKNFIOSBB-SECBINFHSA-N |
異性体SMILES |
C[C@]1(C2=CC=CC=C2NC1=O)O |
正規SMILES |
CC1(C2=CC=CC=C2NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)




![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)

![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)



